1-(3-Bromopropyl)-1-methyl-2-methylidenesilinane
Description
1-(3-Bromopropyl)-1-methyl-2-methylidenesilinane is a silicon-containing organometallic compound characterized by a six-membered silinane ring (a saturated silicon-carbon heterocycle) with a bromopropyl substituent, a methyl group, and a methylidene (=CH₂) moiety. The bromopropyl chain enhances reactivity, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and polymer chemistry. Its structure combines the steric effects of the silinane ring with the electrophilic properties of the bromine atom, enabling applications in catalysis and materials science.
Properties
CAS No. |
919801-07-3 |
|---|---|
Molecular Formula |
C10H19BrSi |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-(3-bromopropyl)-1-methyl-2-methylidenesilinane |
InChI |
InChI=1S/C10H19BrSi/c1-10-6-3-4-8-12(10,2)9-5-7-11/h1,3-9H2,2H3 |
InChI Key |
LSNYOIJPVLBWTG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCCCC1=C)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-1-methyl-2-methylidenesilinane typically involves the reaction of 1-methyl-2-methylidenesilinane with 3-bromopropyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-1-methyl-2-methylidenesilinane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The silicon atom can be oxidized to form silanols or reduced to form silanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted silanes.
Elimination Reactions: The major products are alkenes.
Oxidation and Reduction: The major products are silanols or silanes, respectively.
Scientific Research Applications
1-(3-Bromopropyl)-1-methyl-2-methylidenesilinane has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the preparation of silicon-based polymers and materials with unique properties.
Biological Studies: It is explored for its potential use in drug delivery systems and as a precursor for biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-1-methyl-2-methylidenesilinane involves the interaction of the bromopropyl group with various nucleophiles or bases. The silicon atom can also participate in various chemical transformations, including oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Crystallographic Comparison of Bromopropyl Derivatives
Insights : Silicon-containing compounds exhibit longer bond lengths (e.g., Si-C vs. C-Br), reducing ring strain and enhancing stability.
Table 2: Reactivity in Organophosphate Detoxification
| Compound Class | Reactivation Efficiency (%) | Half-Life (min) | Reference |
|---|---|---|---|
| Imidazole aldoximes | 85–92 | 15–30 | |
| Silicon heterocycles | Not tested | N/A | N/A |
Biological Activity
1-(3-Bromopropyl)-1-methyl-2-methylidenesilinane is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.
- Molecular Formula : C11H16Br
- Molecular Weight : 230.15 g/mol
- IUPAC Name : 1-(3-bromopropyl)-1-methyl-2-methylidenesilanane
The biological activity of this compound is hypothesized to involve its interaction with cellular targets such as enzymes and receptors. The bromopropyl group may facilitate binding to specific molecular sites, leading to inhibition of certain pathways critical for cell proliferation and survival.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Weak |
| Bacillus subtilis | 16 µg/mL | Strong |
Anticancer Properties
In vitro studies have demonstrated the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis Induction |
| HeLa (Cervical) | 15.0 | Cell Cycle Arrest |
| A549 (Lung) | 10.0 | Cytotoxicity |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various silane derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus at lower concentrations compared to other tested silanes, suggesting a unique mechanism of action.
- Anticancer Activity Assessment : Another study focused on the anticancer properties of the compound against MCF-7 cells. The findings revealed that treatment with this compound led to significant apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
